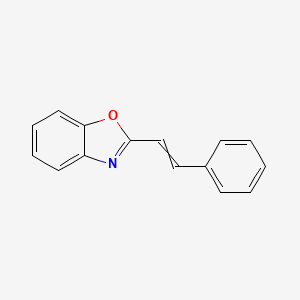

2-Styrylbenzoxazole

Description

Significance within Organic Chemistry and Materials Science

The importance of 2-styrylbenzoxazole in organic chemistry stems from its versatile scaffold, which allows for extensive functionalization. nih.gov Organic chemists explore various synthetic routes to create a library of derivatives with tailored properties. researchgate.netsioc-journal.cn These synthetic endeavors are not merely academic; they are driven by the remarkable potential of these compounds in materials science.

In materials science, this compound derivatives are valued for their robust fluorescence and photostability. researchgate.nettaylorandfrancis.com Their unique electronic and optical properties make them prime candidates for a variety of applications:

Organic Light-Emitting Diodes (OLEDs): The ability of these compounds to emit bright light in the solid state is crucial for their use as emitters in OLED devices. researchgate.net

Fluorescent Probes and Dyes: The styrylbenzoxazole structure can be modified to create probes that are sensitive to their local environment, finding use in chemical sensing and biological imaging. nih.govnih.gov

Photomechanical Actuators: Certain crystalline forms of this compound derivatives can convert light energy directly into mechanical motion, such as bending, twisting, or curling. chinesechemsoc.orgnih.gov This phenomenon is driven by light-induced chemical reactions within the crystal, such as [2+2] cycloadditions, which generate internal strain that is released through macroscopic movement. chinesechemsoc.orgchemrxiv.org

The planar structure of the styryl group facilitates π-π stacking interactions, which are important for the assembly of molecules in the solid state and influence the material's bulk properties. The combination of a stable heterocyclic core and a tunable styryl component makes this compound a significant building block for the design of next-generation organic materials. taylorandfrancis.com

Historical Context of Benzoxazole (B165842) Derivatives in Research

The history of benzoxazole is intrinsically linked to the broader exploration of heterocyclic chemistry that began to flourish in the mid-19th century. globalresearchonline.net The parent compound, benzoxazole, is a fusion of a benzene (B151609) ring and an oxazole (B20620) ring, a five-membered heterocycle containing oxygen and nitrogen that was first developed in 1947. chemistryjournal.netnih.gov The initial synthesis of benzoxazole likely occurred in the early to mid-20th century as part of the systematic investigation into heterocyclic systems. chemistryjournal.net

Early research focused on establishing reliable synthetic methods for the benzoxazole core, with the condensation of ortho-aminophenols with various reagents being a common strategy. nih.govresearchgate.net Over time, these methods were refined to improve yields and expand the scope of possible derivatives. chemistryjournal.net

The development of styryl-containing compounds as a distinct class gained momentum in the mid-20th century. Researchers recognized that the conjugated system of styryl groups imparted valuable optical properties, leading to their use in dyes and fluorescent probes. The marriage of the stable benzoxazole heterocycle with the optically active styryl moiety gave rise to the 2-styrylbenzoxazoles, opening a new chapter in the application of these compounds, particularly in the realm of materials science and photochemistry.

Current Research Frontiers and Unexplored Avenues

Current research on this compound is vibrant and multidisciplinary, pushing the boundaries of what is possible with organic materials. Several key frontiers are actively being explored:

Advanced Photomechanical Materials: A major area of focus is the design of molecular crystals that exhibit controlled mechanical responses to light. chinesechemsoc.org Researchers are fine-tuning the molecular structure of this compound derivatives to control the type of motion (e.g., positive vs. negative phototropism, bending vs. twisting) and to enhance the efficiency of the light-to-work conversion. chinesechemsoc.orgresearchgate.net The goal is to create "smart" materials for applications in soft robotics, sensors, and micro-actuators. chemrxiv.org

Aggregation-Induced Emission (AIE): Many this compound derivatives exhibit a phenomenon known as aggregation-induced emission, where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state. researchgate.net This property is highly desirable for applications in solid-state lighting (OLEDs) and bio-imaging, as it minimizes background signal. Current work focuses on understanding the mechanism of AIE and designing molecules with enhanced AIE characteristics.

Organic Electronics: The semiconductor properties of π-conjugated systems like this compound are being investigated for use in organic electronics. purdue.edu This includes their potential application in organic field-effect transistors (OFETs) and other electronic components where lightweight, flexible materials are advantageous.

Unexplored avenues for future research include the development of multifunctional materials where, for instance, photomechanical properties are combined with electronic conductivity. The synthesis of this compound-based covalent organic frameworks (COFs) is another emerging area, which could lead to highly ordered, porous materials with novel catalytic or sensing capabilities. taylorandfrancis.com Furthermore, while many derivatives have been synthesized, a systematic exploration of structure-property relationships, aided by computational modeling, is still needed to unlock the full potential of this versatile class of compounds. researchgate.net

Data Tables

Table 1: Physical and Photochemical Properties of Selected this compound Derivatives

This table summarizes key data for several (E)-2-styrylbenzoxazole derivatives, highlighting how different substituents on the styryl ring influence their physical and chemical properties.

| Compound Name | Structure | Melting Point (°C) | Yield (%) |

| 2-[(E)-2-Phenylethenyl]-1,3-benzoxazole | 81.6–82.5 | 41 | |

| 2-[(E)-2-(2-Methoxyphenyl)ethenyl]-1,3-benzoxazole | 67.0–68.2 | 14 | |

| 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole | 133.2–134.7 | 56 | |

| 2-[(E)-2-(5-Ethylfuran-2-yl)ethenyl]-1,3-benzoxazole | 78.0–78.7 | 49 |

Data sourced from a study on the synthesis and evaluation of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11NO |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

2-(2-phenylethenyl)-1,3-benzoxazole |

InChI |

InChI=1S/C15H11NO/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H |

InChI Key |

GJFNNZBYCMUAHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Styrylbenzoxazole and Its Derivatives

Condensation Reactions in Benzoxazole (B165842) Synthesis

Condensation reactions represent a classical and widely utilized approach for the formation of the benzoxazole ring system. These methods typically involve the reaction of an o-aminophenol with a suitable carboxylic acid derivative or aldehyde.

A traditional and straightforward method for synthesizing 2-styrylbenzoxazoles involves the condensation of 2-methylbenzoxazole (B1214174) with various benzaldehydes. This reaction is typically catalyzed by a base or an acid. For instance, the condensation of 2-methylbenzoxazole with benzaldehyde (B42025) has been achieved using potassium methoxide (B1231860) as a catalyst, requiring reflux for several hours. google.com Alternative catalysts such as boric acid, zinc chloride, or acetic anhydride (B1165640) have also been employed, often necessitating high temperatures around 200°C. google.com These harsh conditions, however, can lead to low to moderate yields and may not be suitable for large-scale preparations. google.com

A significant improvement to this classical method involves the use of a strong base at low temperatures. By reacting a methylbenzoxazole derivative with an aromatic aldehyde in the presence of a strong base, followed by warming, 2-styrylbenzoxazoles can be obtained in high yields. google.comgoogleapis.com This process is believed to proceed via the deprotonation of the methyl group of 2-methylbenzoxazole prior to its condensation with the aldehyde. google.com This low-temperature approach offers a more efficient and scalable route to these compounds. googleapis.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 2-Methylbenzoxazole, Benzaldehyde | Potassium methoxide, reflux | 2-Styrylbenzoxazole | Low to moderate | google.com |

| 2-Methylbenzoxazole, Benzaldehyde | Boric acid, ~200°C | This compound | Not specified | google.com |

| Methylbenzoxazole derivative, Aromatic aldehyde | Strong base, low temperature then warming | This compound derivative | High | google.comgoogleapis.com |

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. High-temperature, solvent-free condensation protocols, often assisted by microwave irradiation, have emerged as a powerful alternative. mdpi.comscienceandtechnology.com.vn These methods offer several advantages, including reduced reaction times, higher yields, and the elimination of hazardous organic solvents. sciforum.net

For instance, the synthesis of 2-arylbenzoxazoles has been successfully achieved through the microwave-assisted condensation of 2-aminophenols and benzaldehydes using a deep eutectic solvent (DES) like [CholineCl][oxalic acid] as a catalyst. mdpi.com This approach benefits from the rapid heating provided by microwave irradiation, leading to good to excellent product conversion and selectivity. mdpi.com The catalyst in this system can often be recovered and reused, further enhancing the green credentials of the method. mdpi.com

Another solvent-free approach involves the use of iodine as an oxidant in the microwave-assisted condensation of 2-amino-4-methylphenol (B1222752) with various aromatic aldehydes, affording 2,5-disubstituted benzoxazoles in good yields (67-90%). scienceandtechnology.com.vn Ball milling, a mechanochemical technique, has also been employed for the solvent- and catalyst-free synthesis of benzimidazole (B57391) derivatives, a related class of heterocycles, suggesting its potential applicability to benzoxazole synthesis. mdpi.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 2-Aminophenols, Benzaldehydes | [CholineCl][oxalic acid], Microwave irradiation | 2-Arylbenzoxazoles | Good to excellent | mdpi.com |

| 2-Amino-4-methylphenol, Aromatic aldehydes | Iodine, Microwave irradiation, Solvent-free | 2,5-Disubstituted benzoxazoles | 67-90% | scienceandtechnology.com.vn |

Classical Condensation of 2-Methylbenzoxazole with Benzaldehydes

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized organic synthesis, providing highly efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. Several transition metals, including palladium, nickel, and copper, have been successfully employed in the synthesis of 2-styrylbenzoxazoles and their precursors.

A versatile, one-pot procedure for the synthesis of 2-styrylbenzoxazoles involves a palladium-catalyzed aminocarbonylation of vinyl bromides with 2-aminophenols. acs.orgnih.govorganic-chemistry.org This reaction is followed by an acid-mediated ring closure to generate the final benzoxazole heterocycle. acs.orgnih.gov This methodology demonstrates a broad substrate scope, accommodating various aryl and vinyl bromides, and generally provides moderate to excellent yields. acs.orgnih.gov A notable feature of this carbonylative protocol is its applicability to ¹³C-isotope labeling by using ¹³C-labeled carbon monoxide. acs.orgnih.gov The reaction conditions typically involve a palladium catalyst such as Pd(cod)Cl₂ with a phosphine (B1218219) ligand and a base like DBU in a solvent such as dioxane. acs.org For less reactive aryl bromides, a slight increase in reaction temperature is often sufficient to achieve good reactivity. acs.org

| Electrophile | Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

| Vinyl bromide | 2-Aminophenol (B121084) | Pd(cod)Cl₂, HBF₄P(t-Bu)₃, DBU, Dioxane, 80°C | This compound | Moderate to excellent | acs.org |

| Aryl bromide | 2-Aminophenol | Pd(cod)Cl₂, HBF₄P(t-Bu)₃, DBU, Dioxane, 80°C | 2-Arylbenzoxazole | 85-95% (for electron-deficient) | acs.org |

Nickel catalysis has also been explored for the synthesis of benzoxazole derivatives. While direct nickel-catalyzed conjugate additions leading to 2-styrylbenzoxazoles are less commonly reported, related nickel-catalyzed reactions highlight the potential of this approach. For instance, nickel acetate (B1210297) has been shown to efficiently catalyze the synthesis of benzoxazole derivatives from 2-aminophenol and aldehydes under mild, neutral conditions. sphinxsai.com Furthermore, nickel/copper cooperative catalysis has been utilized for the decarbonylative heteroarylation of aryl anhydrides with benzoxazoles via C-O/C-H coupling, producing 2-arylbenzoxazole derivatives in moderate to excellent yields. acs.org These examples suggest that nickel-catalyzed methodologies could be adapted for the synthesis of 2-styrylbenzoxazoles, potentially through the conjugate addition of a benzoxazole nucleophile to a suitable vinyl electrophile.

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of benzoxazoles. medcraveonline.com One notable method is the copper(II)-catalyzed oxidative cyclization. This can involve the intramolecular cyclization of glycine (B1666218) derivatives to form 2-substituted benzoxazoles through a C-H/O-H cross-coupling reaction. rsc.org Another approach involves the copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)anilines with alkylsilyl peroxides to construct pyrrolo[1,2-a]quinoxalines, demonstrating copper's utility in forming related heterocyclic systems. rsc.org More directly relevant is the sequential copper-catalyzed vinylation of amides followed by an iodine-promoted cyclization to yield highly substituted oxazoles. organic-chemistry.org This modular synthesis allows for the creation of a wide variety of functionalized oxazoles from simple precursors. organic-chemistry.org Additionally, copper(II)-catalyzed oxidative cyclization of enamides to 2,5-disubstituted oxazoles via vinylic C-H functionalization has been reported. organic-chemistry.org

A simple and efficient method for preparing 2-styrylbenzoxazoles involves the oxidative intramolecular cyclization of styrylphenolic Schiff bases. This reaction can be mediated by reagents like thianthrene (B1682798) cation radical (Th•+ClO₄⁻). researchgate.net

| Starting Material | Catalyst/Reagents | Product | Reference |

| Glycine derivatives | Copper catalyst | 2-Substituted benzoxazoles | rsc.org |

| Vinyl halides, Amides | Copper catalyst, Iodine | Functionalized oxazoles | organic-chemistry.org |

| Enamides | Copper(II) catalyst | 2,5-Disubstituted oxazoles | organic-chemistry.org |

| Styrylphenolic Schiff bases | Thianthrene cation radical (Th•+ClO₄⁻) | This compound derivatives | researchgate.net |

Palladium-Catalyzed Dehydrogenative Alkenylation of Azoles with Styrenes

A prominent and atom-economical method for synthesizing 2-styrylbenzoxazoles is the direct palladium-catalyzed dehydrogenative alkenylation of benzoxazole with styrenes. This reaction, often referred to as an oxidative Heck coupling or a Fujiwara-Moritani reaction, forges a carbon-carbon bond by activating two C-H bonds, one on the benzoxazole ring at the C-2 position and one on the vinyl group of styrene. Current time information in Bangalore, IN.nih.gov

This approach typically involves a palladium(II) catalyst, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂), in conjunction with an oxidant to regenerate the active catalyst. Current time information in Bangalore, IN. Common oxidants include copper(II) salts like copper(II) acetate (Cu(OAc)₂) or silver salts such as silver(I) trifluoroacetate (AgTFA). Current time information in Bangalore, IN. The reaction often benefits from the addition of a ligand, with 1,10-phenanthroline (B135089) being a notable example that can improve selectivity and yield. numberanalytics.com The process is generally carried out at elevated temperatures in a suitable solvent like toluene (B28343) or propionic acid. Current time information in Bangalore, IN. This method provides a direct route to (E)-2-styrylbenzoxazole derivatives with high regio- and stereoselectivity. thieme-connect.com

Table 1: Conditions for Palladium-Catalyzed Dehydrogenative Alkenylation of Benzoxazole

| Catalyst System | Oxidant | Ligand | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(TFA)₂ | AgTFA | 1,10-Phenanthroline | Toluene | 130 | Current time information in Bangalore, IN. |

| Pd(OAc)₂ | Cu(OAc)₂ | None | Propionic Acid | 120 | Current time information in Bangalore, IN. |

Nucleophilic Addition and Annulation Pathways

Conjugate Additions to Vinyl-Substituted Benzoxazoles

Conjugate addition, or Michael addition, represents a key strategy for functionalizing vinyl-substituted N-heterocycles. core.ac.uk In the context of this compound, the styryl group's double bond is activated by the electron-withdrawing nature of the benzoxazole ring, making the β-carbon of the styryl moiety susceptible to nucleophilic attack. organic-chemistry.org

A variety of stabilized carbanions can serve as nucleophiles in this reaction. For instance, the reaction of this compound with the carbanion generated from phenylacetonitrile (B145931) under basic conditions leads to the exclusive formation of the conjugate addition product. organic-chemistry.org In a reported example, using sodium ethoxide as a base in ethanol (B145695), phenylacetonitrile adds to this compound to afford 3-(benzoxazol-2-yl)-2,3-diphenylpropanenitrile in a 71% yield. organic-chemistry.org This highlights the method's effectiveness in creating new carbon-carbon bonds at the styryl group. organic-chemistry.org The reaction is sensitive to the position of the vinyl group on the heterocyclic ring, with 2- and 4-substituted isomers being generally more reactive than 3-substituted ones due to better stabilization of the anionic intermediate. core.ac.uk

Intramolecular Cyclization Approaches

Intramolecular cyclization offers a powerful pathway to the benzoxazole core, where the styryl moiety is already incorporated into the precursor molecule. A common strategy involves the oxidative cyclization of styrylphenolic Schiff bases. chemistrysteps.com These precursors are typically synthesized by the condensation of an o-aminophenol with a cinnamic aldehyde derivative.

The subsequent cyclization to form the oxazole (B20620) ring is an oxidative process. One effective method employs the thianthrene cation radical (Th•+ClO₄⁻) as an oxidant. chemistrysteps.com The reaction proceeds by abstracting an electron from the Schiff base, initiating a cascade that results in the formation of the C-O bond and the stable benzoxazole ring system. The presence of a non-nucleophilic base, such as 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), can improve the yields of the this compound products. chemistrysteps.com Another approach involves a one-pot sequential reaction starting with an aryl bromide and an o-aminophenol, which undergo aminocarbonylation followed by an acid-mediated ring closure to furnish the this compound structure.

Olefination and Alkylation Strategies

Wittig Reaction for Styryl Moiety Construction

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds, making it highly suitable for constructing the styryl group of this compound. core.ac.ukgoogle.com This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. The strong phosphorus-oxygen bond formed in the triphenylphosphine (B44618) oxide byproduct provides the thermodynamic driving force for the reaction. google.com

Two primary retrosynthetic disconnections are possible for synthesizing this compound via the Wittig reaction:

Route A: Reaction of benzoxazole-2-carboxaldehyde with benzyltriphenylphosphonium (B107652) ylide. The ylide is generated in situ by treating benzyltriphenylphosphonium chloride with a strong base.

Route B: Reaction of benzaldehyde with a (benzoxazol-2-ylmethyl)triphenylphosphonium ylide. This ylide is prepared from the corresponding phosphonium (B103445) salt, which can be synthesized from 2-(chloromethyl)benzoxazole and triphenylphosphine. The synthesis of the related (benzoxazol-2-ylmethyl)phosphonic acid has been reported, indicating the accessibility of such precursors for related olefination reactions like the Horner-Wadsworth-Emmons modification. nih.gov

The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide. Non-stabilized ylides typically favor the Z-alkene, whereas stabilized ylides predominantly yield the E-alkene. google.com

Alkylation of Benzazole Moieties for Cationic Derivatives

Cationic derivatives of this compound, specifically benzoxazolium salts, can be prepared through the alkylation of the heterocyclic nitrogen atom. The lone pair of electrons on the nitrogen atom of the benzoxazole ring is nucleophilic and can react with various alkylating agents.

A common method for this transformation is the direct N-alkylation using an alkyl halide, such as methyl iodide. The reaction typically involves treating the parent this compound with the alkylating agent in a suitable solvent. For example, a procedure for the N-methylation of a related benzoxazole derivative involved reacting the substrate with methyl iodide at 0 °C, followed by stirring at room temperature. This process results in the formation of a quaternary ammonium (B1175870) salt, the N-alkyl-2-styrylbenzoxazolium halide, which carries a positive charge on the benzoxazole ring system. These cationic derivatives are of interest for their unique electronic and photophysical properties.

Green Chemistry and Sustainable Synthesis Innovations for this compound

The development of environmentally benign synthetic methods for this compound and its derivatives is a significant focus in contemporary organic chemistry. These efforts aim to reduce waste, avoid hazardous reagents, and decrease energy consumption, aligning with the principles of green chemistry. Innovations include the development of methodologies that operate without traditional oxidants, bases, or metal catalysts, as well as the application of novel nanocatalysts to enhance reaction efficiency and selectivity under milder conditions.

Oxidant-, Base-, and Metal-Free Methodologies

A key objective in the green synthesis of benzoxazoles is the elimination of harsh reagents like strong oxidants, bases, and transition metal catalysts, which often lead to toxic waste and difficult purification processes.

One innovative approach involves the direct coupling of 2-aminophenol with carboxylic acids under microwave irradiation, a method that proceeds without the need for any metal catalysts or solvents. researchgate.net This technique is effective for a range of aliphatic, aromatic, and heteroaromatic carboxylic acids, providing good yields of the corresponding 2-substituted benzoxazoles. researchgate.net The reaction is believed to proceed through the formation of an intermediate anhydride in the case of dicarboxylic acids. researchgate.net

Another significant advancement is the development of catalyst-free synthesis in an air/DMSO oxidant system. researchgate.net A straightforward strategy for synthesizing 2-arylbenzothiazoles, a related class of compounds, involves the reaction of 2-aminothiophenol (B119425) with aryl aldehydes where air serves as the primary oxidant and dimethyl sulfoxide (B87167) (DMSO) acts as the solvent. researchgate.net This method is operationally simple, tolerates a wide array of functional groups, and provides the desired products in good to excellent yields without requiring any external catalysts. researchgate.net Similar principles have been applied to the synthesis of polysubstituted quinolines, utilizing potassium tert-butoxide (KOtBu) as a mediator and DMSO as an oxidant at room temperature, which avoids the use of transition metals. organic-chemistry.org While this specific example uses a base, it highlights the potential of DMSO as an effective oxidant in metal-free cyclization reactions. organic-chemistry.org

These methodologies represent a significant step towards more sustainable chemical manufacturing by avoiding heavy metals and corrosive reagents.

Table 1: Examples of Oxidant-, Base-, and Metal-Free Synthesis Conditions

| Reactants | Conditions | Product Class | Key Features |

| 2-Aminophenol, Carboxylic Acids | Microwave irradiation | 2-Substituted Benzoxazoles | Metal-free, Solvent-free |

| o-Cinnamylanilines | KOtBu, DMSO, Room Temperature | 2-Aryl-4-substituted Quinolines | Transition-metal-free, Employs DMSO as oxidant |

| 2-Aminothiophenol, Aryl Aldehydes | Air/DMSO | 2-Arylbenzothiazoles | Catalyst-free, Utilizes air as the primary oxidant |

Nanocatalyst-Mediated Synthesis Approaches

Nanocatalysts offer a promising avenue for the sustainable synthesis of this compound and its derivatives due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, higher yields, and milder reaction conditions. Furthermore, many nanocatalysts are heterogeneous, allowing for easy separation from the reaction mixture and potential for recycling, which reduces waste and cost.

Several types of nanocatalysts have been explored for the synthesis of benzoxazoles. For instance, tin(IV) oxide (SnO₂) nanoparticles have been successfully used as an efficient and benign heterogeneous catalyst for the condensation reaction between 2-aminophenol and various aldehydes. researchgate.net This reaction proceeds smoothly in ethanol at room temperature, affording 2-aryl or 2-alkylbenzoxazoles in high yields. researchgate.net

Copper-based nanocatalysts have also proven effective. Readily available and air-stable copper(II) ferrite (B1171679) (CuFe₂O₄) nanoparticles serve as a sustainable catalyst for the synthesis of benzoxazoles from substituted N-(2-halophenyl)benzamides. organic-chemistry.org A key advantage of this system is that the magnetic nanocatalyst can be easily recovered using an external magnet and reused multiple times without a significant drop in its catalytic activity. organic-chemistry.org Similarly, a heterogeneous mesoporous catalyst, Cu(II)-SBA-15, has been used for the efficient synthesis of 2-aryl benzoxazoles via the condensation of o-aminophenol and substituted benzaldehydes. nih.gov This system achieves high conversion rates in a short time and the catalyst can be separated by simple filtration. nih.gov

Other metal oxide nanoparticles, such as nickel oxide (NiO), have been employed as a green, recoverable heterogeneous nanocatalyst for the synthesis of related 2-aryl substituted benzothiazoles in an aqueous medium. rasayanjournal.co.in The use of water as a solvent and the reusability of the NiO nanocatalyst underscore the eco-friendly nature of this protocol. rasayanjournal.co.in

Table 2: Nanocatalysts in the Synthesis of Benzoxazole Derivatives

| Nanocatalyst | Reactants | Solvent | Key Advantages |

| Nano SnO₂ | 2-Aminophenol, Aldehydes | Ethanol | Heterogeneous, Mild room temperature conditions, High yields. researchgate.net |

| Copper(II) Ferrite | N-(2-halophenyl)benzamides | N/A | Magnetically recoverable, Reusable (up to seven times), Air-stable. organic-chemistry.org |

| Cu(II)-SBA-15 | o-Aminophenol, Substituted Benzaldehydes | N/A | Heterogeneous, Recyclable, High conversion, Short reaction time. nih.gov |

| Nickel Oxide (NiO) | Aryl Aldehydes, o-Aminothiophenol derivatives | Water | Eco-friendly aqueous medium, Reusable catalyst, High selectivity. rasayanjournal.co.in |

The application of nanocatalysts represents a significant advancement in the green synthesis of this compound, offering efficient, selective, and sustainable routes that minimize environmental impact.

Photophysical and Photochemical Investigations of 2 Styrylbenzoxazole Systems

Electronic Excited State Characteristics and Dynamics

Upon absorption of light, 2-styrylbenzoxazole molecules are promoted to electronically excited states. The subsequent relaxation processes are complex and involve a series of rapid events that dictate the ultimate fate of the excited molecule, be it through light emission or non-radiative pathways.

Low-Lying Electronic Excited States

The photophysical behavior of this compound is primarily governed by its low-lying singlet excited states, namely the first (S1) and second (S2) excited states. The S1 state is characterized as a π,π* state with a significant intramolecular charge transfer (ICT) character. researchgate.net This ICT nature means that upon excitation, there is a substantial redistribution of electron density from the styryl moiety to the benzoxazole (B165842) ring system. The extent of this charge transfer is influenced by the polarity of the surrounding medium; more polar solvents tend to stabilize the polar excited state, leading to a noticeable red-shift in the fluorescence spectra, a phenomenon known as solvatochromism. researchgate.net

The dipole moment of the molecule increases significantly upon excitation to the S1 state, further confirming the charge transfer character. For instance, the excited state dipole moment of some this compound derivatives can be several times larger than their ground state dipole moment. researchgate.net Theoretical calculations have been employed to further elucidate the nature of these excited states, confirming the charge transfer from the styryl group to the benzoxazole moiety. researchgate.net The S2 state, also a π,π* state, lies at a higher energy level and can also play a role in the photophysics of these molecules, although relaxation to the S1 state is typically very rapid.

Table 1: Photophysical Properties of selected this compound Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| This compound | Cyclohexane | 326 | 365, 383, 405 | 0.45 |

| This compound | Acetonitrile | 328 | 380 | 0.04 |

| 2-(p-Methoxystyryl)benzoxazole | Cyclohexane | 340 | 380, 401 | 0.60 |

| 2-(p-Methoxystyryl)benzoxazole | Acetonitrile | 342 | 405 | 0.12 |

| 2-(p-N,N-dimethylaminostyryl)benzoxazole | Cyclohexane | 398 | 455 | 0.72 |

| 2-(p-N,N-dimethylaminostyryl)benzoxazole | Acetonitrile | 410 | 525 | 0.02 |

This table presents a selection of photophysical data for this compound and its derivatives in different solvents, illustrating the influence of substituents and solvent polarity.

Ultrafast Excited-State Dynamics and Non-Radiative Deactivation Pathways

Following photoexcitation, the this compound molecule undergoes a series of ultrafast dynamic processes. A primary non-radiative deactivation pathway is the torsional motion around the ethylenic double bond, which can lead to E-Z isomerization. researchgate.netirb.hr This process is often facilitated by the molecule reaching a conical intersection (CI) between the excited state and ground state potential energy surfaces. researchgate.netrsc.org A conical intersection is a point of degeneracy between two electronic states, providing a highly efficient funnel for radiationless decay back to the ground state. nih.gov

The relaxation pathway in the lowest singlet excited state can lead to a thermally accessible conical intersection, which promotes non-radiative deactivation and results in low fluorescence quantum yields in solution. researchgate.net The dynamics of these processes occur on the femtosecond to picosecond timescale. rsc.org For some derivatives, particularly in polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state is a key intermediate in the non-radiative decay channel. uiowa.edu This twisted conformation is non-emissive and provides an efficient route for the molecule to return to the ground state without emitting light.

Role of Internal Conversion and Intersystem Crossing

The deactivation of the excited singlet state (S1) of this compound occurs through a competition between radiative decay (fluorescence) and non-radiative pathways. The two main non-radiative processes are internal conversion (IC) and intersystem crossing (ISC). nih.govosti.gov Internal conversion is a radiationless transition between states of the same spin multiplicity (e.g., S1 → S0), while intersystem crossing is a transition between states of different spin multiplicity (e.g., S1 → T1, the lowest triplet state). osti.gov

For this compound and its simple derivatives, internal conversion, primarily through twisting around the double bond leading to a conical intersection, is the dominant non-radiative pathway in fluid solutions. researchgate.netresearchgate.net This is evidenced by the low fluorescence quantum yields observed in many solvents. researchgate.net Intersystem crossing to the triplet state is generally considered to be a less efficient process for these types of molecules compared to internal conversion. researchgate.net The rate of non-radiative decay is significantly influenced by solvent polarity, with more polar solvents often enhancing the rate of internal conversion by stabilizing polar intermediates like the TICT state. semanticscholar.org

Excited State Acid-Base Equilibria

The electronic redistribution upon excitation significantly alters the acidity or basicity of certain functional groups within a molecule. In the case of this compound derivatives, the nitrogen atom of the oxazole (B20620) ring becomes a stronger base in the excited state compared to the ground state. This phenomenon can be quantitatively described by the Förster cycle, which relates the change in the acidity constant (pKa) to the absorption or fluorescence spectra of the acidic and basic forms of the molecule. instras.comresearchgate.net

Table 2: Ground and Excited State pKa Values for a this compound Derivative

| State | pKa | Method |

|---|---|---|

| Ground State (S0) | 5.90 | Absorption data |

| Excited State (S1) | -1.95 | Förster cycle calculation |

This table shows a representative example of the change in acidity upon excitation for a this compound derivative, highlighting the significant increase in basicity of the oxazole nitrogen in the excited state.

Photochromic and Photoresponsive Behavior

The ability of this compound systems to undergo reversible light-induced transformations is a key aspect of their photochemistry. This photochromism is primarily driven by the E-Z isomerization around the central carbon-carbon double bond.

E-Z Photoisomerization Mechanisms

The most prominent photoresponsive behavior of this compound is the reversible E-Z (or trans-cis) isomerization around the styryl double bond. irb.hroit.edu Upon absorption of UV light, the more stable E-isomer can be converted to the Z-isomer. The reverse process, Z to E isomerization, can often be induced by irradiation with visible light or by thermal relaxation. researchgate.net

The mechanism of this photoisomerization typically involves rotation around the C=C double bond in the excited state. oit.edubeilstein-journals.org After excitation to the S1 state, the molecule can move along the potential energy surface towards a perpendicular geometry, where the S1 and S0 surfaces are close in energy or intersect (conical intersection). researchgate.netunige.ch From this perpendicular region, the molecule can relax back to the ground state, partitioning between the E and Z isomers. irb.hr The quantum yield of photoisomerization is dependent on factors such as the solvent environment and the substitution pattern on the aromatic rings. researchgate.net In some cases, the photoisomerization process is a dominant deactivation pathway for the excited state, leading to low fluorescence quantum yields. researchgate.net The study of the potential energy surfaces of these molecules through computational methods has been instrumental in understanding the specific pathways and transition states involved in the isomerization process. unige.chnih.gov

Photostationary States (PSS) and Quantum Yield Determinations

The photochemical behavior of trans-2-styrylbenzoxazole in solution is characterized by a reversible trans-cis isomerization upon irradiation. When a solution of trans-2-styrylbenzoxazole is illuminated with a medium-pressure mercury lamp through Pyrex, it undergoes isomerization until a photostationary state (PSS) is achieved. acs.org This state represents a dynamic equilibrium where the rates of the forward (trans to cis) and reverse (cis to trans) photoreactions are equal. acs.org

The efficiency of any given photophysical or photochemical process is described by its quantum yield (Φ), which is the ratio of the number of photons emitted or molecules reacted to the number of photons absorbed. uci.edu The fluorescence quantum yield (ΦF) indicates the probability that an excited molecule will return to the ground state by emitting a photon. uci.edu For styrylbenzoxazole derivatives, these yields can be highly sensitive to the molecular structure and environment. For instance, some derivatives with a terminal dicyanomethylene group are weakly fluorescent in organic solutions but exhibit significantly enhanced fluorescence in the solid state, a property known as solid-state luminescence enhancement (SLE). researchgate.net The photoluminescence quantum yield (PLQY) for one such derivative was found to be as high as 0.28 in the solid state. researchgate.net The determination of quantum yields is typically performed using a comparative method, where the fluorescence of the sample is compared against a well-characterized standard with a known quantum yield under identical conditions. uci.edu

The study of substituted stilbenes, a class of compounds structurally related to this compound, reveals that fluorescence and photoisomerization are competing pathways for the deactivation of the excited state. acs.org Factors such as solvent viscosity and temperature can influence the rates of these processes and thus alter the observed quantum yields. acs.org

Table 1: Photoluminescence Quantum Yield (PLQY) of a this compound Derivative An example of solid-state luminescence enhancement in a styrylbenzoxazole derivative with a terminal dicyanomethylene group.

| Compound State | Photoluminescence Quantum Yield (PLQY) |

|---|---|

| In fluid organic solvent | Very weakly fluorescent |

Negative Photochromism Phenomena

Photochromism refers to the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. mdpi.com Negative photochromism is a specific type where the more thermodynamically stable isomer absorbs at longer wavelengths (e.g., in the visible region) and, upon irradiation, converts to a less stable isomer that absorbs at shorter wavelengths (e.g., in the UV region). mdpi.comrsc.org This is in contrast to positive photochromism, where irradiation typically induces a color-forming process. mdpi.com

In the context of this compound systems, negative photochromism is prominently observed in the solid state. rsc.org The phenomenon is driven by a [2+2] photocycloaddition reaction between adjacent molecules within the crystal lattice. rsc.orgchemrxiv.org The initial trans-2-styrylbenzoxazole molecule possesses an extended π-conjugated system, which is responsible for its absorption of lower-energy light. rsc.org Upon UV irradiation, a cycloaddition reaction occurs, forming a cyclobutane (B1203170) ring that links two molecules together. chemrxiv.orgacs.org This dimerization breaks the conjugation of the styryl group, causing the absorption of the resulting photoproduct to shift to higher energies (a hypsochromic or blue shift). rsc.org Because the photoproduct does not absorb the incident light, the photoreaction can proceed to a very high, or even complete, conversion. rsc.org This high conversion efficiency is a key advantage of negative photochromic systems for applications in materials science. rsc.org Studies on fluorine-substituted styrylbenzoxazoles have shown that this photodimerization is the driving force for photomechanical behaviors, which can manifest as either positive or negative phototropism (bending toward or away from the light source), depending on the specific molecular packing in the crystal. chemrxiv.orgchinesechemsoc.org

Aggregation-Induced and Aggregation-Caused Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly emitting molecules are induced to emit intensely upon aggregation in poor solvents or in the solid state. rsc.orgacs.org This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. rsc.org The underlying mechanism for AIE is the restriction of intramolecular motion (RIM), which includes the restriction of intramolecular rotation (RIR) and vibration (RIV). rsc.orgnih.gov

In dilute solutions, AIE-active molecules (AIEgens), which often have propeller-like structures, undergo active intramolecular rotations and vibrations. acs.orgnih.gov These motions serve as efficient non-radiative decay channels for the excited state, leading to very low fluorescence quantum yields. nih.gov When the molecules aggregate, for instance, by adding a non-solvent to a solution, their physical movements are sterically hindered. rsc.org This restriction of intramolecular motion blocks the non-radiative decay pathways, forcing the excited state to deactivate through radiative channels, resulting in a significant enhancement of fluorescence emission. rsc.orgnih.gov AIE luminogens offer several advantages, including high brightness and strong resistance to photobleaching in the aggregated state. mdpi.com

Aggregation-caused quenching (ACQ) is a common phenomenon where the fluorescence intensity of a luminophore decreases upon aggregation or at high concentrations. advancedsciencenews.comwalisongo.ac.id Many conventional organic fluorescent dyes exhibit strong emission only in dilute solutions and become weakly emissive or non-emissive in the solid state or in concentrated solutions. advancedsciencenews.com

The primary cause of ACQ is the formation of aggregates through intermolecular interactions, such as π-π stacking, in planar, conjugated aromatic compounds. nih.gov These close interactions facilitate the formation of detrimental species like excimers (excited-state dimers), which open up efficient non-radiative pathways for the excited state to decay back to the ground state without emitting light. acs.orgwalisongo.ac.id The molecular flexibility of ACQ probes allows them to adopt conformations within the aggregate that favor these non-radiative energy dissipation channels. mdpi.com This quenching effect has historically limited the application of many organic dyes in solid-state devices where the molecules are in close proximity. advancedsciencenews.comwalisongo.ac.id

A fascinating development in the study of this compound systems is the discovery of light-driven transformations from an aggregation-caused quenching (ACQ) state to an aggregation-induced emission (AIE) state. google.com.ausmbu.edu.cn This process involves using light as a trigger to convert a non-emissive solid-state material into a highly luminescent one. google.com.ausmbu.edu.cn

In certain styrylbenzoxazole derivatives, the molecules initially pack in the crystalline state in a manner that leads to fluorescence quenching (an ACQ state). chemrxiv.orggoogle.com.au Upon irradiation with light, typically UV light, these molecules undergo a photoreaction, such as a [2+2] cycloaddition. chemrxiv.orgsmbu.edu.cn This chemical reaction fundamentally alters the molecular structure and, consequently, the intermolecular packing within the crystal. The new arrangement of the photoproducts restricts intramolecular motions, effectively shutting down the non-radiative decay pathways and activating the radiative channels. google.com.au This leads to the "turn-on" of strong fluorescence, transforming the material into an AIE state. google.com.ausmbu.edu.cn This light-driven ACQ-to-AIE transformation is often accompanied by a visible solid-state actuation, such as crystal bending or jumping, linking the change in photophysical properties to a macroscopic mechanical response. google.com.ausmbu.edu.cn

Aggregation-Caused Quenching (ACQ) Dynamics

Photoreactivity in Crystalline Environments

The photoreactivity of this compound derivatives in crystalline environments is dominated by the [2+2] photocycloaddition reaction. sciengine.comresearchgate.net This reaction is a topochemical process, meaning its feasibility and outcome are governed by the geometry and packing of the molecules in the crystal lattice, as described by Schmidt's topochemical principles. rsc.org For the reaction to occur, the reactive double bonds of neighboring molecules must be parallel and within a certain proximity, typically less than 4.2 Å. rsc.org

When crystals of styrylbenzoxazole derivatives are exposed to light of an appropriate wavelength (e.g., UV light), adjacent molecules dimerize by forming a cyclobutane ring. chemrxiv.orgacs.org This dimerization causes a significant change in molecular shape and size. nih.gov The accumulation of strain within the crystal lattice resulting from these molecular movements can be released through macroscopic mechanical motion. nih.gov Researchers have observed a variety of photomechanical behaviors in styrylbenzoxazole crystals, including bending, curling, rolling, and even explosive splitting or jumping, known as the photosalient effect. google.com.aumdpi.comescholarship.org The specific type of motion depends on factors like the crystal's morphology, thickness, and the precise molecular arrangement, which can be tuned by introducing substituents like fluorine atoms. chemrxiv.orgnih.gov This direct conversion of light energy into mechanical work at the molecular level makes these crystalline materials promising candidates for developing light-powered actuators and molecular machines. nih.govescholarship.org

[2+2] Photocycloaddition Reactions in Molecular Crystals

The photochemical behavior of this compound derivatives in the solid state is dominated by the [2+2] photocycloaddition reaction, a topochemical process governed by the specific arrangement of molecules within the crystal lattice. acs.orgresearchgate.net This reaction is a cornerstone of their photomechanical properties, where the absorption of light energy is converted into macroscopic mechanical work. nih.gov When crystals of certain this compound derivatives are exposed to ultraviolet (UV) light, adjacent molecules undergo a cycloaddition reaction between their carbon-carbon double bonds, forming a cyclobutane ring. researchgate.netchinesechemsoc.org

This transformation from two separate molecules into a single photodimer induces significant strain within the crystal lattice. nih.gov The occurrence and nature of the resulting mechanical response—such as bending, curling, rolling, or even more dramatic leaping and bursting (photosalient effect)—are determined by factors like the crystal packing, which dictates the magnitude, direction, and rate of volume change during the photoreaction. acs.orgnih.gov

A notable example is the derivative (E)-2-(2,4-dichlorostyryl)benzo[d]oxazole (BOACl24). nih.gov In its crystalline form, this compound exhibits a range of photomechanical behaviors driven by the [2+2] photodimerization. Needle-like crystals of BOACl24 demonstrate reversible bending away from a UV light source, while its nanofibers, when suspended in an organogel, curl easily under UV irradiation. nih.gov The release of accumulated strain during the photodimerization is the driving force for these effects; a slow release leads to bending or curling, whereas a rapid release can cause a photosalient effect where the crystal jumps. nih.gov Interestingly, the [2+2] cycloaddition in BOACl24 occurs between two different conformational isomers, which arises from the rotation of the benzoxazole ring in the excited state prior to dimerization, a unique topochemical reaction pathway. nih.gov

Photodimerization Processes and Product Characterization

The photodimerization of this compound systems upon UV irradiation leads to the formation of a cyclobutane-containing dimer. The successful formation and structure of this product are confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. chinesechemsoc.orgchemrxiv.org

For fluorine-containing styrylbenzoxazole derivatives such as BTAF24, the progress of the photodimerization can be monitored using ¹H NMR spectroscopy. chemrxiv.org Upon irradiating microcrystals with UV light, new signals appear in the ¹H NMR spectrum that are characteristic of the photodimer product. chinesechemsoc.orgchemrxiv.org For instance, after just two minutes of UV irradiation of BTAF24 microcrystals, a new doublet emerges at 5.20 ppm, which is ascribed to the protons of the newly formed cyclobutane ring. chinesechemsoc.orgchemrxiv.org Concurrently, other new peaks corresponding to the protons in the photodimerization product, named D-BTAF24, are detected at 6.93, 7.11, and 7.60 ppm. chinesechemsoc.orgchemrxiv.org As the irradiation time increases, the intensity of the signals for the original BTAF24 monomer decreases while the signals for the D-BTAF24 dimer increase. chemrxiv.org

Table 1: ¹H NMR Spectral Changes upon Photodimerization of BTAF24

| Compound | Irradiation Time | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| BTAF24 | 0 min | - | Monomer protons |

| D-BTAF24 | 2 min | 5.20 | Protons in new cyclobutane ring |

Data sourced from ChemRxiv and CCS Chemistry publications. chinesechemsoc.orgchemrxiv.org

Table 2: Structural Data for D-BOAF4 Photodimer (Isomer I)

| Structural Feature | Bond | Bond Length (Å) |

|---|---|---|

| New C-C Bonds in Cyclobutane Ring | C-C | 1.578 |

Data sourced from a ChemRxiv publication. chemrxiv.org

Wavelength-Controlled Photoreactions and Actuation

The photochemical reactions and the resulting mechanical actuation in certain crystalline systems can be precisely controlled by the wavelength of the irradiating light. harvard.educhinesechemsoc.org This principle of "chromatic orthogonality" allows for the selective activation of different reaction pathways by using different colors of light, enabling a higher degree of control over the material's response. harvard.edu

While the concept has been demonstrated in various photosensitive systems, it is particularly relevant for materials that can undergo multiple photoreactions. chinesechemsoc.org For instance, in some complex coordination polymers, a stepwise [2+2] photocycloaddition can be achieved through wavelength control. Irradiation with a longer wavelength (e.g., 420 nm) can trigger the first photodimerization reaction to form a mono-cyclobutane product. chinesechemsoc.org Subsequent irradiation with a shorter, higher-energy wavelength (e.g., 385 nm) can then induce a second photodimerization at a different site within the same molecule, yielding a di-cyclobutane product. chinesechemsoc.org Direct exposure to an even shorter wavelength (e.g., 365 nm) might produce a mixture of products. chinesechemsoc.org

This wavelength-selective control of the underlying chemical reaction directly translates to control over the photomechanical actuation. rsc.org The extent of crystal bending, twisting, or unbending can be modulated by switching the wavelength of light. rsc.org For example, a UV pulse can initiate a dimerization reaction causing the crystal to bend, and the subsequent dissociation kinetics, which dictate the unbending or recovery of the crystal, can be influenced by a control beam of a different wavelength or intensity. rsc.org By selecting the appropriate wavelength, one can control the concentration of the photodimer within the crystal, thereby tuning the internal stress and the resulting mechanical motion. chinesechemsoc.orgrsc.org

Table 3: Example of Wavelength-Controlled Stepwise Photocycloaddition

| Irradiation Wavelength | Duration | Outcome |

|---|---|---|

| 420 nm | 10 min | Formation of mono-cyclobutane product |

| 385 nm | 3 min | Conversion of mono-cyclobutane to di-cyclobutane product |

Data adapted from a study on a Cd(II) complex in CCS Chemistry. chinesechemsoc.org

Structure Property Relationships in 2 Styrylbenzoxazole Derivatives

Impact of Molecular Design on Photophysical Characteristics

Influence of Aryl Ring Substituents on Absorption and Emission Maxima

The attachment of different functional groups to the styryl phenyl ring profoundly alters the electronic distribution within the molecule, thereby influencing its absorption and emission maxima. The nature and position of these substituents dictate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn determines the energy of the absorbed and emitted photons.

Research has demonstrated that introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring of the styryl moiety systematically tunes the photophysical properties. nih.govnih.gov For instance, the synthesis and analysis of various 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles show distinct characteristics based on the substituent. nih.gov An electron-donating group, such as a methoxy (B1213986) (-OCH₃) group, generally leads to a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted compound. This is because the EDG raises the energy of the HOMO more significantly than the LUMO, reducing the energy gap. Conversely, electron-withdrawing groups like chloro (-Cl) or trifluoromethyl (-CF₃) can lead to different spectral shifts depending on their interaction with the conjugated system. nih.gov The photophysical properties are also dependent on solvent polarity, with studies showing that the quantum efficiency of photoisomerization is strongly affected by the substitution on the phenyl ring. nih.gov

Table 1: Influence of Aryl Ring Substituents on Photophysical Properties of 2-Styrylbenzoxazole Derivatives Note: Absorption and emission maxima can vary depending on the solvent used. The data below is a representative compilation from scientific literature.

| Compound Name | Substituent on Phenyl Ring | Absorption Max (λ_abs) | Emission Max (λ_em) | Reference |

|---|---|---|---|---|

| 2-[(E)-2-Phenylethenyl]-1,3-benzoxazole | -H (Unsubstituted) | ~335 nm | ~380 nm | nih.gov |

| 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole | 4-OCH₃ | ~350 nm | ~415 nm | nih.gov |

| 2-[(E)-2-(4-Chlorophenyl)ethenyl]-1,3-benzoxazole | 4-Cl | ~340 nm | ~390 nm | nih.gov |

| 2-{(E)-2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-benzoxazole | 4-CF₃ | ~338 nm | ~385 nm | nih.gov |

Donor-Acceptor (Push-Pull) System Design Principles

A powerful strategy for creating highly efficient and tunable fluorophores is the implementation of a donor-π-acceptor (D-π-A) architecture. nih.govbeilstein-journals.org In this design, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge, such as the ethenyl bridge in styryl derivatives. This arrangement facilitates a process known as intramolecular charge transfer (ICT) upon photoexcitation. beilstein-journals.orgresearchgate.net

In the context of this compound, the benzoxazole (B165842) moiety typically functions as the electron-accepting unit. researchgate.netresearchgate.net When a strong electron-donating group, such as a dimethylamino (-N(CH₃)₂) or a methoxy (-OCH₃) group, is placed on the terminal phenyl ring, a "push-pull" system is established. nih.gov Upon absorption of light, electron density is "pushed" from the donor, through the π-system, and "pulled" by the acceptor. beilstein-journals.org This ICT state is more polar than the ground state, leading to several key photophysical consequences:

Bathochromic Shifts : The increased charge separation in the excited state lowers its energy, resulting in significant red shifts in both absorption and emission spectra. researchgate.net

Large Stokes Shifts : The geometry of the molecule often relaxes in the polar excited state, leading to a large energy difference between the absorption and emission maxima (Stokes shift). nih.gov

Solvatochromism : The energy of the polar ICT state is highly sensitive to the polarity of the surrounding solvent. As solvent polarity increases, the excited state is stabilized, causing a further red shift in the emission spectrum. beilstein-journals.org

The flexibility to modify the donor and acceptor groups allows for the fine-tuning of the ICT intensity and, consequently, the nonlinear optical (NLO) properties of the material. beilstein-journals.org

Effects of Benzazole Heterocycle Variation

The identity of the heteroatom within the benzazole ring (oxygen in benzoxazole, sulfur in benzothiazole (B30560), or nitrogen in benzimidazole) has a substantial impact on the electronic properties of the molecule and thus its photophysical behavior. growingscience.comresearchgate.net The benzoxazole unit is considered moderately electron-accepting. Replacing the oxygen atom with sulfur to form a benzothiazole derivative generally increases the electron-accepting strength. This is due to factors including the electronegativity and the ability of the heteroatom to participate in conjugation.

Molecular Geometry and Conformational Dynamics

The three-dimensional shape of this compound derivatives and their ability to change conformation, particularly in the excited state, are central to their photophysical properties. These dynamics often dictate the efficiency and pathway of energy dissipation.

Role of C=C Double Bond Twisting in Photophysical Processes

Like other stilbenoid systems, this compound derivatives can undergo trans-cis (or E/Z) photoisomerization around the central carbon-carbon double bond. nih.gov Upon excitation, the molecule can twist from its initial planar trans conformation towards a perpendicular geometry. nih.govresearchgate.net This twisted state is often close in energy to the ground state, providing an efficient non-radiative decay pathway back to either the trans or cis ground state isomer. nih.govrsc.org

This isomerization process directly competes with fluorescence. researchgate.net In low-viscosity solutions where the molecule can freely rotate, this twisting motion is rapid and often dominates the de-excitation process, leading to low fluorescence quantum yields. acs.org However, if this rotational motion is restricted, the non-radiative pathway is blocked, and the molecule is more likely to relax via the emission of a photon, thus increasing fluorescence efficiency. This restriction can be achieved by increasing the viscosity of the solvent or by incorporating the molecule into a rigid matrix. researchgate.net The efficiency of photoisomerization is also influenced by solvent polarity and the nature of the aryl ring substituents, which can alter the energy barrier to rotation in the excited state. nih.gov

Interplay of Molecular Shape and Emission Behavior

The relationship between molecular shape and emission is particularly evident when comparing the behavior of this compound derivatives in solution versus the solid state. Many of these compounds exhibit a phenomenon known as Aggregation-Induced Emission (AIE). researchgate.netchemrxiv.org In dilute solutions, the molecules are free to undergo the intramolecular rotations and twisting described previously, which quenches fluorescence. chemrxiv.org

However, when the molecules aggregate or form crystals, their physical movement is severely restricted. This Restriction of Intramolecular Motion (RIM) blocks the non-radiative decay channels associated with conformational changes like C=C bond twisting. chemrxiv.org As a result, the excited state energy is dissipated through the radiative pathway, leading to a dramatic enhancement of fluorescence emission in the aggregated or solid state. researchgate.netchemrxiv.org Experimental and theoretical studies show that active intramolecular motions in the excited state lead to twisted conformations and weak emission, while restricted motion in aggregates results in less twisted, more planar conformations with bright emission. chemrxiv.org

The specific crystal packing arrangement—how the molecules are shaped and how they stack against each other—can further tune the solid-state emission color and efficiency. researchgate.net For example, derivatives that form slip-stacked structures can exhibit different emission characteristics compared to those with more extensive intermolecular interactions, highlighting the critical link between macroscopic emission behavior and molecular-level geometry. researchgate.net

Crystalline Packing and Solid-State Performance

The solid-state behavior of this compound derivatives is intrinsically linked to their crystalline packing. The way individual molecules arrange themselves in a crystal lattice governs their fluorescence properties and photochemical reactivity. Many derivatives of 2-phenylbenzoxazole (B188899) (PBO) are potent emitters in the solid state due to favorable crystal packing. rsc.org

Influence of Molecular Packing on Solid-State Fluorescence

The efficiency of solid-state fluorescence is a delicate balance between intramolecular deactivation processes and the arrangement of molecules in the crystal lattice. mdpi.com For styrylbenzoxazole derivatives, which are often weakly fluorescent in solution due to molecular motions, solid-state luminescence enhancement (SLE) is a common phenomenon. researchgate.net This enhancement arises from the restriction of intramolecular vibrations and rotations in the crystalline state, which minimizes non-radiative decay pathways. nih.gov

The specific packing motif significantly impacts fluorescence. For instance, a derivative that crystallizes in a slip-stacked arrangement can be a better emitter than one with more numerous intermolecular interactions. researchgate.net The introduction of bulky groups, such as a tert-butyl group, can lead to a separation of molecules and a deviation from molecular planarity, which can affect the optical properties. researchgate.net Conversely, even a small methyl group can have a beneficial effect on the solid-state fluorescence. researchgate.net The presence of certain functional groups, like a hydroxyl group, can be detrimental to photoluminescence emission due to strong intermolecular hydrogen bonding. researchgate.netresearchgate.net

The photoluminescence quantum yield (PLQY), a measure of fluorescence efficiency, can be significantly higher in the solid state compared to in solution. For one styrylbenzoxazole derivative, the PLQY increased from being very weak in fluid organic solvents to 0.28 in the solid state. researchgate.net The emission color can also be tuned through molecular packing, with some 5-methoxy derivatives of 2-phenylbenzoxazole emitting light ranging from violet to deep blue depending on the substitution of the phenyl group. researchgate.net

Head-to-Head (HH) versus Head-to-Tail (HT) Packing Motifs and Reactivity

In the solid state, this compound and its analogs can adopt different packing motifs, primarily categorized as head-to-head (HH) or head-to-tail (HT). chemrxiv.org In the HH arrangement, molecules stack with their phenyl rings on the same side of the stack, while in the HT motif, the phenyl rings of adjacent molecules are on opposite sides. chemrxiv.org This arrangement is crucial for solid-state photoreactivity, particularly for [2+2] photocycloaddition reactions.

The [2+2] photodimerization is a topochemical reaction, meaning it is controlled by the geometry of the crystal lattice. researchgate.net According to Schmidt's criteria, for this reaction to occur, the distance between the reactive double bonds of adjacent molecules should be less than 4.2 Å. researchgate.netamazonaws.com The HT packing motif is generally required for the [2+2] photodimerization to occur in cinnamalmalononitrile derivatives, a related class of compounds. chemrxiv.org The reactivity differences between HH and HT crystals can be attributed to the stronger interactions that HH monomer pairs form with their surrounding lattice, which inhibits the molecular deformation necessary for photodimerization. chemrxiv.org

The alignment of ligands in metal complexes containing styrylpyridine, another related structure, can also be head-to-head or head-to-tail, influencing their potential for both intra- and intermolecular photoreactions. researchgate.netacs.org For instance, in one copper(II) complex, styrylpyridine ligands from adjacent units align in a head-to-tail manner with a C=C bond separation of 3.899 Å, satisfying the conditions for photoreactivity. researchgate.net In contrast, some zinc(II) complexes with head-to-tail alignment of styrylpyridine ligands have a larger separation of 4.348(2) Å, which is less favorable for reaction. researchgate.net

Intermolecular Interactions (e.g., C-H···π, π-π, F···H–C) and Crystal Engineering

Crystal engineering provides a powerful tool for tuning the solid-state properties of this compound derivatives by controlling intermolecular interactions. chemrxiv.orgrsc.org These non-covalent interactions, including C-H···π, π-π stacking, and hydrogen bonds, dictate the final crystal packing and, consequently, the material's properties. mdpi.comwikipedia.org

C-H···π Interactions: These are weak hydrogen bonds formed between a C-H bond and a π-system, such as an aromatic ring. rsc.org They play a significant role in the packing of styryl-containing compounds. For example, styrylpyrenes tend to stack in a head-to-tail "antiparallel" mode driven by multiple C-H···π interactions, which prevents π-π stacking and leads to strong luminescence in the aggregated state. nih.gov The strength of C-H···π interactions can be on the order of ~1 kcal·mol⁻¹. mdpi.com

π-π Stacking: These interactions occur between aromatic rings and are crucial in stabilizing the crystal structure. catalysis.blog The degree of π-π stacking can influence fluorescence; preventing dense face-to-face packing can lead to strong fluorescence in the aggregated state. rsc.org In some cases, π-π interactions can be observed between oxadiazole and pyridine (B92270) rings or between two oxadiazole rings. nih.gov

Halogen Bonding and Other Interactions: Interactions involving halogen atoms, such as F···H–C, can also be used to engineer crystal structures. lookchem.com The introduction of fluorine atoms can influence packing motifs, although not always in a predictable manner. chemrxiv.org

Interactive Table of Intermolecular Interactions and Their Effects

| Interaction Type | Description | Effect on this compound Derivatives |

|---|---|---|

| C-H···π | Weak hydrogen bond between a C-H bond and a π-system. rsc.org | Can drive head-to-tail packing, preventing π-π stacking and enhancing fluorescence. nih.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings. catalysis.blog | Influences fluorescence; preventing dense packing can enhance emission. rsc.org |

| Hydrogen Bonding | Strong directional interaction (e.g., O-H···N). numberanalytics.com | Strong hydrogen bonds can quench fluorescence. researchgate.net |

| Halogen Bonding | Interaction involving a halogen atom (e.g., F···H–C). lookchem.com | Can be used to control crystal packing. chemrxiv.org |

Tunability of Photochemical Response

The photochemical behavior of this compound derivatives, including the stability of their isomers and their reaction quantum yields, can be controlled through careful molecular design.

Thermal Stability of Isomeric Forms

The different isomers of photoswitchable molecules, such as the E and Z isomers of azo compounds or the open and closed forms of diarylethenes, can have vastly different thermal stabilities. mpg.deimperial.ac.uk In many cases, one isomer is thermodynamically more stable, and the less stable isomer will thermally revert to the more stable form over time. chemrxiv.org The thermal half-life of the metastable isomer is a critical parameter for applications.

For some systems, the thermal stability is so high that the reverse reaction is primarily driven by light (P-type photoswitches). nih.gov In others, the reverse reaction can occur thermally (T-type photoswitches). nih.gov The thermal stability can be influenced by factors such as the molecular structure and the surrounding environment. For example, the stability of naphthalene (B1677914) sulfonic acid isomers is dependent on temperature, pH, and salt concentration. wgtn.ac.nz In some cases, isomers can be quite stable, with thermal half-lives of up to 1000 days reported for some arylazopyrazoles. imperial.ac.uk In contrast, some diarylethene isomers are thermally labile. mpg.de The thermal stability of energetic pyrazole (B372694) isomers can also vary significantly, impacting their safety and performance. nih.gov

Controlling Quantum Yields and Photostationary States through Structural Modification

The quantum yield of a photochemical reaction is the fraction of absorbed photons that lead to the formation of a specific product. nih.gov The photostationary state (PSS) is the equilibrium mixture of reactant and product that is reached under continuous irradiation when the rates of the forward and reverse photoreactions become equal. rsc.org Both the quantum yield and the PSS can be controlled by modifying the molecular structure of this compound derivatives.

Structural modifications can influence the absorption spectra of the different isomers. rsc.org If the absorption spectra of the reactant and product overlap significantly, it can be difficult to drive the reaction to completion, leading to a PSS with a lower proportion of the desired product. rsc.org "Negative" photochromic reactions, where the photoproduct absorbs at a higher energy (shorter wavelength) than the reactant, are advantageous as they can allow the photoreaction to proceed to near completion. rsc.org

The quantum yield is affected by the competition between radiative and non-radiative decay pathways from the excited state. nih.gov By introducing different electron-donating or electron-withdrawing groups, it is possible to tune the energy levels of the molecule and the accessibility of conical intersections, which are points on the potential energy surface where non-radiative decay is very efficient. nih.gov This allows for the fine-tuning of fluorescence quantum yields from very low to very high values, sometimes even in isomeric molecules. nih.gov The reaction kinetics can also be influenced by factors such as light intensity, which can affect the time it takes to reach the PSS. rsc.org

Mechanistic Elucidation of 2 Styrylbenzoxazole Reactions and Transformations

Mechanistic Investigations for Synthetic Pathways

The synthesis of 2-styrylbenzoxazole and its derivatives often involves sophisticated catalytic processes. Understanding the underlying mechanisms is crucial for optimizing these reactions.

Catalytic Activation Mechanisms in Transition Metal-Mediated Processes

Transition metal catalysis is a cornerstone in the synthesis of complex organic molecules, including this compound. These metals facilitate reactions by providing alternative, lower-energy pathways. The activation of stable carbon-hydrogen (C–H) bonds is a key strategy. mt.com

The specific C–H activation mechanism is largely determined by the metal's identity and oxidation state. rsc.org High-valent late transition metals such as Palladium(II), Rhodium(III), and Ruthenium(II) typically react through electrophilic routes like a concerted metalation-deprotonation (CMD) pathway. mt.comsnnu.edu.cn In contrast, low-valent, electron-rich metals like Rhodium(I) or Iridium(I) often activate C–H bonds via oxidative addition. mt.com

A plausible catalytic cycle for a palladium-catalyzed C–H functionalization, which could be applied to the synthesis of styryl-type compounds, involves several key steps. rsc.org The cycle may begin with a chelation-assisted C–H activation of an aromatic precursor by a Pd(II) catalyst, forming a palladacycle intermediate. This is followed by oxidative addition with a coupling partner, leading to a high-valent Pd(IV) intermediate. Subsequent reductive elimination forms the final product and regenerates the active Pd(II) catalyst, often requiring an oxidant to complete the cycle. rsc.orgbeilstein-journals.org Similarly, rhodium-catalyzed processes can proceed via C-H activation to form a rhodacycle, followed by migratory insertion of a coupling partner (like an alkene or alkyne), and subsequent reductive elimination or protonolysis to yield the product and regenerate the Rh(III) catalyst. mdpi.comresearchgate.net Gold-catalyzed cyclizations may proceed through the coordination of the metal to an alkyne, making it susceptible to nucleophilic attack and subsequent benzannulation.

Table 1: Plausible Roles of Transition Metals in Synthetic Pathways

| Metal Catalyst | Plausible Activation Mechanism | Key Intermediates | Typical Reaction Type |

|---|---|---|---|

| Palladium(II) | Concerted Metalation-Deprotonation (CMD) | Palladacycle | C–H Arylation/Olefination rsc.orgsnnu.edu.cn |

| Rhodium(III) | C–H Activation / Migratory Insertion | Rhodacycle | Annulation, C–N/C–C bond formation mdpi.com |

| Copper(I)/(II) | Oxidative Addition / Reductive Elimination | Organocupracycle | Cross-coupling, Annulation mdpi.com |

Nucleophilic Attack Pathways in Conjugate Additions

Conjugate addition, or Michael addition, is a fundamental reaction in organic chemistry where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or a similar electron-deficient alkene. wikipedia.org This 1,4-addition occurs because the conjugation transmits the electrophilic character of the carbonyl carbon to the β-carbon, making it a site for nucleophilic attack. libretexts.orglibretexts.org

The general mechanism involves the attack of the nucleophile at the β-carbon, which pushes the π-electrons of the alkene to form a resonance-stabilized enolate intermediate. libretexts.org Subsequent protonation of this enolate, typically at the α-carbon, leads to the final saturated product through a process known as tautomerization. libretexts.org A wide variety of nucleophiles can participate in this reaction, including enolates, amines, and organometallic reagents like Gilman reagents. wikipedia.org In the context of this compound, which possesses a styryl group analogous to an α,β-unsaturated system, nucleophilic attack would be expected to occur at the β-carbon of the styryl double bond. thieme-connect.de

Role of Proton Transfer in Catalytic Conversions

Proton transfer is a fundamental step that can play a critical catalytic role in many organic reactions. In some catalytic cycles for benzoxazole (B165842) synthesis, a key step is the condensation between an o-substituted aniline (B41778) and an aldehyde. This process involves the formation of an imine (C=N) bond through proton transfer and the subsequent elimination of a water molecule. rsc.org The reaction is completed by a ring-closing intramolecular nucleophilic attack, followed by proton transfer and oxidative aromatization to form the stable benzoxazole ring. rsc.org

Catalytic conversions can be significantly accelerated by the presence of proton shuttles or through general acid-base catalysis. ethz.ch For instance, in the synthesis of benzazoles from alcohols via hydrogen-transfer catalysis, the transfer of protons is integral to the mechanism. nih.gov The efficiency of these reactions often depends on the ability of the catalytic system or the solvent to facilitate proton movement, which can lower the activation energy of key steps.

Photochemical Reaction Pathways

This compound and its derivatives are known to undergo distinct transformations upon exposure to light. These photochemical reactions proceed through specific electronically excited states and mechanistic pathways.

Mechanistic Insights into Photoisomerization

A primary photochemical process for styryl derivatives is the geometric E/Z (or trans-cis) isomerization around the ethylenic double bond. irb.hrmsu.edu This reaction can be initiated by direct photoirradiation, which excites the molecule to an excited singlet state. rsc.org From this state, the molecule can undergo rotation around the C=C bond. irb.hr The isomerization process often proceeds via a diabatic mechanism, where twisting around the bond leads to a perpendicular configuration, followed by internal conversion to the ground state, which then relaxes to a mixture of the E and Z isomers. irb.hr In some cases, the isomerization can also occur from the triplet excited state, which can be populated via intersystem crossing from the singlet state or through triplet sensitization. rsc.org Studies on related compounds have shown that this cis-trans isomerization competes with other deactivation pathways such as fluorescence and photocyclization. irb.hrbeilstein-journals.org

Mechanistic Aspects of [2+2] Photocycloaddition